

# Alternative Splicing of Mcl-1: A Technical Guide to Regulation and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                        |           |
|----------------------|------------------------|-----------|
| Compound Name:       | PROTAC Mcl1 degrader-1 |           |
| Cat. No.:            | B608882                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Myeloid cell leukemia-1 (Mcl-1), a pivotal member of the B-cell lymphoma-2 (Bcl-2) protein family, is a critical regulator of the intrinsic apoptotic pathway.[1] Its expression is frequently amplified in various cancers, contributing to tumor cell survival and resistance to chemotherapeutic agents.[1][2] Unlike other Bcl-2 family members, Mcl-1 is a short-lived protein, making its cellular levels tightly controlled by complex regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels.[1] A key post-transcriptional control point is alternative splicing of the MCL1 pre-mRNA, which generates protein isoforms with diametrically opposed functions, profoundly impacting cell fate.

This guide provides an in-depth examination of the alternative splicing of Mcl-1, the functional consequences for protein stability and degradation, and detailed protocols for investigating these processes.

## Data Presentation: Quantitative Properties of McI-1 Isoforms

The alternative splicing of MCL1 pre-mRNA primarily produces two distinct isoforms: a long, anti-apoptotic form (Mcl-1L) and a short, pro-apoptotic form (Mcl-1S).[3][4] Their functional antagonism is central to determining a cell's sensitivity to apoptotic stimuli.



| Property                    | McI-1L (Long<br>Isoform)                                                                                                        | McI-1S (Short<br>Isoform)                                                                                             | References       |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|------------------|
| Function                    | Anti-apoptotic                                                                                                                  | Pro-apoptotic                                                                                                         | [3][5]           |
| Structure                   | Contains all four Bcl-2 homology (BH) domains (BH1, BH2, BH3, BH4) and a C-terminal transmembrane (TM) domain.                  | Contains only the BH3<br>and BH4 domains;<br>lacks BH1, BH2, and<br>the TM domain due to<br>a frameshift.[6]          | [6][7]           |
| Molecular Weight            | ~40 kDa                                                                                                                         | ~35 kDa                                                                                                               | [8]              |
| Splicing Mechanism          | Inclusion of Exon 2                                                                                                             | Skipping of Exon 2                                                                                                    | [3]              |
| Subcellular<br>Localization | Primarily mitochondrial outer membrane, but also found in the cytosol, ER, and nucleus.                                         | Predominantly cytosolic, with some presence in the endoplasmic reticulum (ER).[2]                                     | [2][5]           |
| Protein Half-Life           | Very short (typically <<br>1 hour)                                                                                              | Subject to proteasomal degradation, but specific half-life is less characterized.                                     | [1][9]           |
| Key Interactions            | Binds and sequesters pro-apoptotic "effector" proteins (e.g., Bak, Bax) and "BH3-only" proteins (e.g., Puma, Noxa, Bim).[2][10] | Selectively heterodimerizes with and antagonizes McI- 1L. Does not interact with other BcI-2 family members.[2][7][9] | [2][6][7][9][10] |

## The Splicing Decision: Generating Mcl-1L vs. Mcl-1S







The balance between McI-1L and McI-1S is determined by the inclusion or exclusion of exon 2 from the MCL1 pre-mRNA.[3] This process is governed by a complex interplay of cis-acting RNA sequences and trans-acting RNA-binding proteins (RBPs), which either enhance or suppress the recognition of splice sites by the spliceosome.

Several splicing factors have been identified as key regulators:

- Promoters of Mcl-1L (Exon 2 Inclusion): Serine/arginine-rich splicing factor 1 (SRSF1) and components of the U2 small nuclear ribonucleoprotein (snRNP) complex, such as SF3B1, favor the production of the anti-apoptotic Mcl-1L isoform.[4][11]
- Promoters of McI-1S (Exon 2 Skipping): Other factors, including heterogeneous nuclear ribonucleoproteins (hnRNPs) K, F, and H1, promote the skipping of exon 2, leading to increased McI-1S expression.[3] Knockdown of these hnRNPs can shift the balance towards the pro-apoptotic McI-1S isoform.[3]

The dysregulation of these splicing factors is common in cancer, often leading to an elevated Mcl-1L/Mcl-1S ratio that promotes cell survival and therapeutic resistance.[4][10] Consequently, targeting the splicing machinery represents a promising anti-cancer strategy.[3][11][12]





Click to download full resolution via product page

Regulation of Mcl-1 Alternative Splicing.

## Impact on Degradation: The Unstable Nature of Mcl1

A defining characteristic of Mcl-1L is its exceptionally short half-life, which allows cells to rapidly modulate their apoptotic threshold in response to stress.[1] This rapid turnover is primarily mediated by the ubiquitin-proteasome system.

Degradation of Mcl-1L: The degradation of Mcl-1L is a multi-step process initiated by post-translational modifications, particularly phosphorylation. Glycogen synthase kinase 3 (GSK3β) can phosphorylate Mcl-1L, creating a recognition site for specific E3 ubiquitin ligases.[13] Several E3 ligases have been identified that target Mcl-1L for polyubiquitination and subsequent proteasomal degradation:



- Mule (Mcl-1 Ubiquitin Ligase E3)/HUWE1: A HECT domain E3 ligase that specifically binds to and ubiquitinates Mcl-1L, playing a key role in its constitutive turnover and in response to DNA damage.[14][15][16]
- SCFFBW7: An F-box protein that is part of the Skp1-Cul1-F-box (SCF) complex. It recognizes Mcl-1L after its phosphorylation, leading to its degradation and contributing to apoptosis.[1][13][16]
- SCFβ-TrCP: Another SCF complex E3 ligase that targets Mcl-1L for degradation.[14][17]
- Other E3 Ligases: Additional ligases, including APC/CCdc20, TRIM17, and FBXO4, have also been implicated in regulating Mcl-1L stability under specific cellular contexts like mitotic arrest.[14][17]

Conversely, deubiquitinating enzymes (DUBs) such as USP9X can remove ubiquitin chains from Mcl-1L, thereby stabilizing the protein and promoting cell survival.[14][17]

Degradation of McI-1S: While both McI-1L and McI-1S are subject to proteasomal degradation, the specific mechanisms and E3 ligases targeting McI-1S are less clearly defined.[9] It is known that McI-1S can heterodimerize with McI-1L, which may influence the stability and degradation of both isoforms.[6][9]





Click to download full resolution via product page

Ubiquitin-Mediated Degradation of Mcl-1L.

### **Experimental Protocols**

Investigating the splicing and degradation of Mcl-1 requires a combination of molecular and cellular biology techniques. Below are detailed protocols for core methodologies.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Saga of Mcl-1: regulation from transcription to degradation PMC [pmc.ncbi.nlm.nih.gov]
- 2. Understanding MCL1: from cellular function and regulation to pharmacological inhibition -PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Mcl-1 alternative splicing by hnRNP F, H1 and K in breast cancer cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modification of Mcl-1 alternative splicing induces apoptosis and suppresses tumor proliferation in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. molbiolcell.org [molbiolcell.org]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Upregulation of Mcl-1S Causes Cell-Cycle Perturbations and DNA Damage Accumulation
   PMC [pmc.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. ashpublications.org [ashpublications.org]
- 11. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical perturbation of Mcl-1 pre-mRNA splicing to induce apoptosis in cancer cells -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mcl-1 degradation is required for targeted therapeutics to eradicate colon cancer cells -PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ubiquitination and deubiquitination of MCL1 in cancer: deciphering chemoresistance mechanisms and providing potential therapeutic options PMC [pmc.ncbi.nlm.nih.gov]
- 15. escholarship.org [escholarship.org]
- 16. E3 ubiquitin ligases: styles, structures and functions PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]



 To cite this document: BenchChem. [Alternative Splicing of Mcl-1: A Technical Guide to Regulation and Degradation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608882#alternative-splicing-of-mcl-1-and-its-impact-on-degradation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com